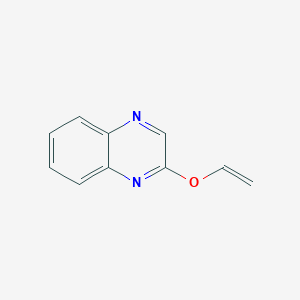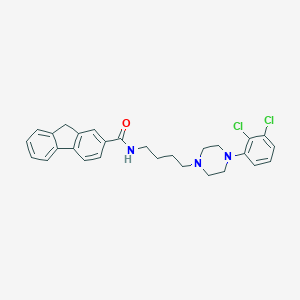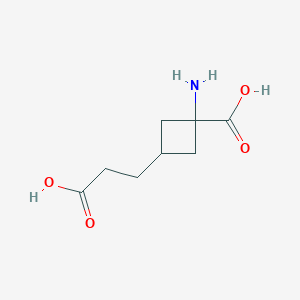![molecular formula C9H7NO2 B060679 1-(Furo[2,3-b]pyridin-6-yl)ethanone CAS No. 193750-68-4](/img/structure/B60679.png)
1-(Furo[2,3-b]pyridin-6-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Furo[2,3-b]pyridin-6-yl)ethanone, also known as FPE, is a heterocyclic compound that has gained significant attention in the scientific community due to its potential applications in various fields. FPE is a member of the furo[2,3-b]pyridine family, which is a class of compounds that have been found to possess diverse biological activities.
Mechanism of Action
The mechanism of action of 1-(Furo[2,3-b]pyridin-6-yl)ethanone is not fully understood. However, it has been proposed that 1-(Furo[2,3-b]pyridin-6-yl)ethanone exerts its biological activities by modulating various signaling pathways, including the NF-κB pathway, PI3K/Akt pathway, and MAPK pathway. 1-(Furo[2,3-b]pyridin-6-yl)ethanone has also been found to interact with various molecular targets, including COX-2, TNF-α, and caspase-3.
Biochemical and physiological effects:
1-(Furo[2,3-b]pyridin-6-yl)ethanone has been found to have various biochemical and physiological effects, including:
1. Inhibition of pro-inflammatory cytokines: 1-(Furo[2,3-b]pyridin-6-yl)ethanone has been found to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-1β.
2. Induction of apoptosis: 1-(Furo[2,3-b]pyridin-6-yl)ethanone has been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9.
3. Reduction of oxidative stress: 1-(Furo[2,3-b]pyridin-6-yl)ethanone has been found to reduce oxidative stress by scavenging free radicals and increasing the activity of antioxidant enzymes.
4. Inhibition of cell proliferation: 1-(Furo[2,3-b]pyridin-6-yl)ethanone has been found to inhibit the proliferation of cancer cells by arresting the cell cycle at the G0/G1 phase.
Advantages and Limitations for Lab Experiments
1-(Furo[2,3-b]pyridin-6-yl)ethanone has several advantages and limitations for lab experiments. Some of the advantages include:
1. 1-(Furo[2,3-b]pyridin-6-yl)ethanone is readily available and can be synthesized using a simple and efficient method.
2. 1-(Furo[2,3-b]pyridin-6-yl)ethanone has been found to possess diverse biological activities, making it a potential candidate for various scientific research applications.
3. 1-(Furo[2,3-b]pyridin-6-yl)ethanone has low toxicity and is well tolerated by cells.
Some of the limitations of 1-(Furo[2,3-b]pyridin-6-yl)ethanone include:
1. The mechanism of action of 1-(Furo[2,3-b]pyridin-6-yl)ethanone is not fully understood, making it difficult to design experiments that target specific molecular pathways.
2. 1-(Furo[2,3-b]pyridin-6-yl)ethanone has poor solubility in aqueous solutions, which can limit its use in certain experiments.
3. The effects of 1-(Furo[2,3-b]pyridin-6-yl)ethanone on normal cells and tissues are not well studied, making it difficult to determine its safety profile.
Future Directions
There are several future directions for 1-(Furo[2,3-b]pyridin-6-yl)ethanone research, including:
1. Elucidating the mechanism of action of 1-(Furo[2,3-b]pyridin-6-yl)ethanone: Further studies are needed to fully understand the molecular pathways and targets involved in the biological activities of 1-(Furo[2,3-b]pyridin-6-yl)ethanone.
2. Developing 1-(Furo[2,3-b]pyridin-6-yl)ethanone derivatives: 1-(Furo[2,3-b]pyridin-6-yl)ethanone derivatives with improved solubility and bioavailability could be developed to enhance their therapeutic potential.
3. Studying the effects of 1-(Furo[2,3-b]pyridin-6-yl)ethanone on normal cells and tissues: Further studies are needed to determine the safety profile of 1-(Furo[2,3-b]pyridin-6-yl)ethanone and its effects on normal cells and tissues.
4. Investigating the potential of 1-(Furo[2,3-b]pyridin-6-yl)ethanone as a therapeutic agent: 1-(Furo[2,3-b]pyridin-6-yl)ethanone has shown promising results in preclinical studies, and further studies are needed to determine its potential as a therapeutic agent for various diseases.
In conclusion, 1-(Furo[2,3-b]pyridin-6-yl)ethanone is a heterocyclic compound that has gained significant attention in the scientific community due to its potential applications in various fields. 1-(Furo[2,3-b]pyridin-6-yl)ethanone has been found to possess diverse biological activities, including anti-inflammatory, anticancer, antioxidant, and neuroprotective activities. Further studies are needed to fully understand the mechanism of action of 1-(Furo[2,3-b]pyridin-6-yl)ethanone and its potential as a therapeutic agent.
Synthesis Methods
The synthesis of 1-(Furo[2,3-b]pyridin-6-yl)ethanone involves the reaction of 6-bromo-2-pyridinecarboxaldehyde with furan-2-carbaldehyde in the presence of a base. The resulting compound is then subjected to a reduction reaction to yield 1-(Furo[2,3-b]pyridin-6-yl)ethanone. This method has been reported to have a good yield and purity.
Scientific Research Applications
1-(Furo[2,3-b]pyridin-6-yl)ethanone has been found to possess a wide range of biological activities, making it a potential candidate for various scientific research applications. Some of the reported applications include:
1. Anti-inflammatory activity: 1-(Furo[2,3-b]pyridin-6-yl)ethanone has been found to possess anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
2. Anticancer activity: 1-(Furo[2,3-b]pyridin-6-yl)ethanone has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
3. Antioxidant activity: 1-(Furo[2,3-b]pyridin-6-yl)ethanone has been found to possess antioxidant activity by scavenging free radicals and reducing oxidative stress.
4. Neuroprotective activity: 1-(Furo[2,3-b]pyridin-6-yl)ethanone has been shown to protect against neurodegenerative diseases by inhibiting oxidative stress and reducing inflammation.
properties
CAS RN |
193750-68-4 |
|---|---|
Product Name |
1-(Furo[2,3-b]pyridin-6-yl)ethanone |
Molecular Formula |
C9H7NO2 |
Molecular Weight |
161.16 g/mol |
IUPAC Name |
1-furo[2,3-b]pyridin-6-ylethanone |
InChI |
InChI=1S/C9H7NO2/c1-6(11)8-3-2-7-4-5-12-9(7)10-8/h2-5H,1H3 |
InChI Key |
PEUWBWHDISEQLP-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=NC2=C(C=C1)C=CO2 |
Canonical SMILES |
CC(=O)C1=NC2=C(C=C1)C=CO2 |
synonyms |
Ethanone, 1-furo[2,3-b]pyridin-6-yl- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




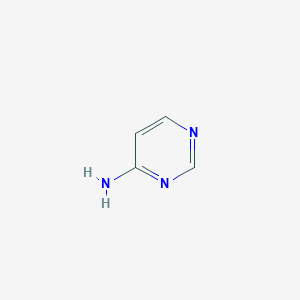
![1,3-Dimethyl-5H-pyrrolo[1,2-c]imidazol-5-one](/img/structure/B60601.png)
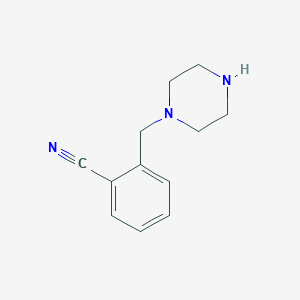

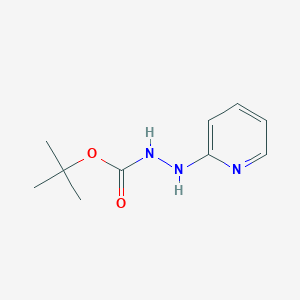
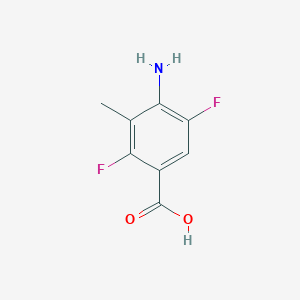
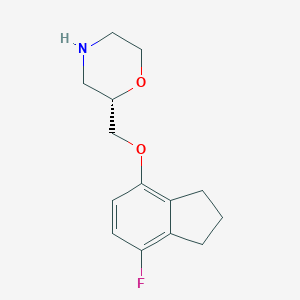

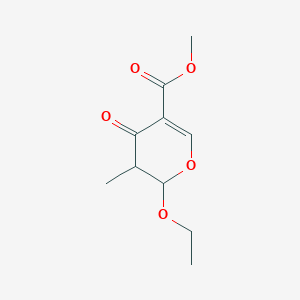
![1H-Pyrrolo[2,3-B]pyridine, 3-(phenylmethyl)-](/img/structure/B60618.png)
